

Spectroscopic Analysis of 5-(4-Methylphenyl)-1H-tetrazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-Methylphenyl)-1H-tetrazole

Cat. No.: B1214041

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and potential biological relevance of **5-(4-Methylphenyl)-1H-tetrazole**. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development. Tetrazole derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of biological activities.^{[1][2]}

Physicochemical Properties

5-(4-Methylphenyl)-1H-tetrazole, also known as 5-(p-tolyl)-1H-tetrazole, is a white solid organic compound.^[3] It belongs to the family of tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. The tetrazole ring is considered a bioisostere of the carboxylic acid group, a feature that is often exploited in drug design to improve metabolic stability and pharmacokinetic properties.^{[4][5]}

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₄	PubChem
Molecular Weight	160.18 g/mol	PubChem
CAS Number	24994-04-5	PubChem
Melting Point	246-248 °C	[6]

Spectroscopic Data

The structural elucidation of **5-(4-Methylphenyl)-1H-tetrazole** is supported by various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
2917-3000	C-H stretching (aromatic and methyl)
1609	C=C stretching (aromatic)
1487	C=N stretching (tetrazole ring)
1159	C-N stretching
818	C-H bending (para-substituted benzene)

Note: The exact peak positions may vary slightly between different sources and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule. The spectra are typically recorded in a deuterated solvent, such as DMSO-d₆.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
16.67	br s	1H	N-H (tetrazole)
7.85	d	2H	Ar-H (ortho to tetrazole)
7.34	d	2H	Ar-H (meta to tetrazole)
2.32	s	3H	CH ₃

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
155.58	C5 (tetrazole ring)
141.75	C-CH ₃ (aromatic)
130.47	Ar-CH
127.42	Ar-CH
121.90	C-C (aromatic, attached to tetrazole)
21.55	CH ₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 5-substituted 1H-tetrazoles, characteristic fragmentation patterns involve the loss of N₂ or HN₃ molecules.^[7]

m/z	Interpretation
160	$[M]^+$ (Molecular ion)
132	$[M - N_2]^+$
117	$[M - HN_3]^+$

Experimental Protocols

The synthesis of **5-(4-Methylphenyl)-1H-tetrazole** typically involves the [3+2] cycloaddition reaction between 4-methylbenzonitrile and an azide source. Several catalytic systems have been developed to facilitate this reaction.

General Synthesis Protocol

A common method for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of a nitrile with sodium azide in the presence of a catalyst in a suitable solvent.[8]

Materials:

- 4-methylbenzonitrile
- Sodium azide (NaN_3)
- Ammonium chloride (NH_4Cl) or another catalyst (e.g., zinc chloride, indium chloride)[9]
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Water
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

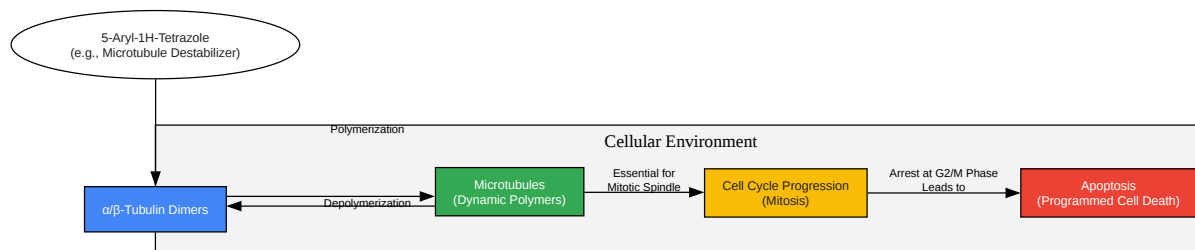
- To a solution of 4-methylbenzonitrile in DMF, add sodium azide and a catalyst (e.g., ammonium chloride).

- Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the mixture with dilute HCl to protonate the tetrazole ring.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system.

Potential Biological Relevance and Signaling Pathway

While **5-(4-Methylphenyl)-1H-tetrazole** itself is not a widely studied therapeutic agent, the tetrazole scaffold is a key feature in many biologically active compounds.^{[1][2]} Notably, some tetrazole derivatives have been investigated as anticancer agents that function as microtubule destabilizers.^{[10][11]}

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Microtubule-targeting agents interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis.



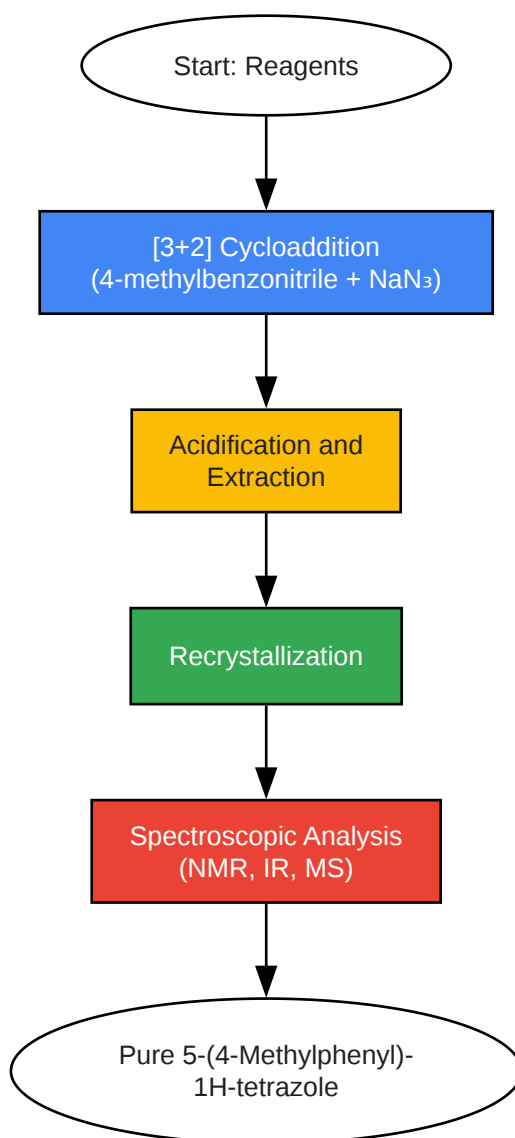
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Caption: Mechanism of action for a hypothetical 5-aryl-1H-tetrazole as a microtubule destabilizer.

The diagram above illustrates the general mechanism by which a microtubule destabilizing agent, such as a hypothetical bioactive 5-aryl-1H-tetrazole, can induce apoptosis in cancer cells. By binding to tubulin dimers, the compound inhibits their polymerization into microtubules, disrupting the dynamic instability of these structures. This leads to the failure of mitotic spindle formation, causing the cell cycle to arrest at the G2/M phase and ultimately triggering programmed cell death.

Experimental Workflow: Synthesis and Characterization

The overall workflow for the synthesis and characterization of **5-(4-Methylphenyl)-1H-tetrazole** is a standard procedure in synthetic and medicinal chemistry.



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Caption: A typical experimental workflow for the synthesis and characterization of **5-(4-Methylphenyl)-1H-tetrazole**.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of **5-(4-Methylphenyl)-1H-tetrazole**. The presented data and protocols can aid researchers in their efforts to synthesize, characterize, and explore the potential applications of this and related tetrazole compounds in various scientific disciplines.

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